9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 2-methylphenyl substituent at position 2 and a 2,4-dimethoxyphenyl group at position 9 of the purine core. for structurally related purine carboxamides .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-6-4-5-7-13(11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-12(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSKRAAXCBRZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl and 2-methylphenyl groups through substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and key analogs:
Structural and Functional Insights
- Substituent Effects: The 2-methylphenyl group in the target compound may sterically hinder interactions with certain enzyme active sites compared to smaller substituents (e.g., methyl in ). Fluorine in enhances electronegativity, which could improve binding specificity in hydrophobic pockets of biological targets.
Synthesis Trends :
Notes
Evidence Limitations : The provided sources lack direct biological or physicochemical data for the target compound, necessitating extrapolation from structural analogs.
Commercial Availability : Analogs such as and are marketed by chemical suppliers, indicating feasibility for broader research use.
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine family, characterized by its complex structure that includes two aromatic substituents. This unique configuration suggests potential biological activities relevant to medicinal chemistry, particularly in the development of pharmacological agents.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 394.42 g/mol. The presence of the 2,4-dimethoxyphenyl and 2-methylphenyl groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.42 g/mol |
| Structure | Purine derivative |
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines. For instance, structural analogs have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to established chemotherapeutics like doxorubicin .
Phosphodiesterase Inhibition
The compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways by breaking down cyclic nucleotides. Compounds with similar structures have shown moderate to strong inhibitory effects on PDE4 enzymes, which are implicated in inflammatory diseases and certain cancers . The specific inhibition profile of This compound remains to be fully characterized but suggests potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the dimethoxy and methyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Study on Anticancer Efficacy
A study evaluating a series of purine derivatives found that those with similar structural features to This compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent variations in modulating biological activity .
PDE Inhibition Research
Another research effort focused on developing PDE inhibitors based on purine scaffolds. Compounds were synthesized and tested for their inhibitory activity against PDE4D, revealing promising results that suggest the potential for developing new therapeutic agents targeting inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 9-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the purine core followed by substitution reactions to introduce aromatic groups. Key steps include:
- Coupling reactions : Use of Suzuki-Miyaura cross-coupling for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.
- Oxidation/Reduction : Controlled oxidation of intermediates with reagents like KMnO₄ or reduction with NaBH₄.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures).
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%). For example, elevated temperatures (80–100°C) improve coupling efficiency for sterically hindered aryl groups .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 450–470).
- X-ray Crystallography : Resolves bond lengths (e.g., C-N bonds ≈1.33 Å in the purine core) and dihedral angles between aromatic rings, critical for conformational analysis .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to carboxamide and methoxy groups; limited solubility in water (<1 mg/mL).
- Stability : Stable at room temperature in dark, dry environments. Degradation observed under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure. Storage recommendations: -20°C in amber vials under argon .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Assays :
- Enzyme Inhibition : COX-1/COX-2 inhibition assays (IC₅₀ determination via fluorometric or colorimetric methods). Similar purine derivatives show IC₅₀ values of 1–10 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity.
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., adenosine receptors) .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically improved using advanced optimization strategies?
- Approaches :
- High-Throughput Screening (HTS) : Test 100+ reaction conditions (catalysts, solvents, temperatures) in parallel.
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions.
- Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., coupling reactions) .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Resolution Strategies :
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate substituent effects.
- Metabolite Screening : LC-MS/MS to detect degradation products or active metabolites influencing bioactivity .
Q. What computational methods are suitable for predicting target interactions and binding modes?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 active site). Prioritize docking poses with H-bonds to carboxamide and π-π stacking with aromatic substituents.
- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What methodologies are employed to study in vivo pharmacokinetics and metabolic pathways?
- Protocols :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites.
- Pharmacokinetic Profiling : Single-dose IV/PO administration in rodents; LC-MS/MS quantitation of plasma/tissue concentrations.
- Metabolite Identification : High-resolution mass spectrometry (HRMS/MS) with fragmentation patterns matched to synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
